2-(4-bromophenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole
Description
2-(4-Bromophenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole is a polycyclic heteroaromatic compound featuring a triazolo-isoindole core substituted with a bromophenyl group. This structure confers unique electronic and steric properties, making it a subject of interest in materials science and medicinal chemistry.
Properties
IUPAC Name |
2-(4-bromophenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3/c16-12-7-5-10(6-8-12)14-17-15-13-4-2-1-3-11(13)9-19(15)18-14/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZNNDAVDJJFFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=NC(=NN31)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Scientific Research Applications
2-(4-Bromophenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Studies: It is used as a probe to study enzyme interactions and protein binding due to its fluorescent properties.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also binds to specific enzymes, inhibiting their activity and affecting cellular metabolism .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Halogen-Substituted Derivatives
2-(4-Chlorophenyl)-5H-[1,2,4]Triazolo[5,1-a]Isoindole
- Structural Similarities: The chloro analog shares the triazoloisoindole core but substitutes bromine with chlorine. This minor structural variation significantly impacts electronic properties due to differences in electronegativity (Cl: 3.0 vs. Br: 2.8) and atomic size.
- Toxicity Profile : Evidence highlights reproductive toxicity in rodents, with subcutaneous doses as low as 5 mg/kg inducing adverse effects in hamsters. In contrast, brominated analogs may exhibit reduced toxicity due to slower metabolic dehalogenation .
- Synthetic Routes : The chloro derivative is synthesized via similar cyclocondensation methods, though reaction conditions (e.g., solvent purity) influence isomer distribution .
Fluorophenyl and Methoxyphenyl Derivatives
- 2-(3-Methoxyphenyl)-5H-[1,2,4]Triazolo[5,1-a]Isoindole : Methoxy substitution enhances solubility and alters photophysical properties. For example, methoxy derivatives exhibit bathochromic shifts in UV-Vis spectra compared to halogenated analogs due to electron-donating effects .
- Pharmacological Activity : Methoxy-substituted derivatives demonstrate potent biological effects, such as inducing abortion in baboons at 5 mg/kg doses, while maintaining low acute toxicity (LD₅₀ > 400 mg/kg in mice) .
Core-Modified Analogs
Triazoloquinazolines
Compounds like [1,2,4]triazolo[4,3-c]quinazolines share a fused triazole-quinazoline system. Key differences include:
- Photophysical Properties : Triazoloquinazolines exhibit higher quantum yields (Φ = 0.45–0.62) compared to triazoloisoindoles (Φ ≈ 0.3), attributed to extended π-conjugation .
- Electrochemical Stability: Cyclic voltammetry reveals that triazoloisoindoles have lower oxidation potentials (-1.2 V vs. Ag/AgCl) than triazoloquinazolines (-0.8 V), indicating easier electron donation .
Benzoxazole-Triazole Hybrids
For example, 5-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione:
- Spectroscopic Data : IR and NMR spectra confirm the presence of C-Br (533 cm⁻¹) and C=S (1212 cm⁻¹) bonds, distinguishing it from triazoloisoindoles .
- Thermal Stability : Benzoxazole hybrids exhibit higher melting points (>200°C) compared to triazoloisoindoles (~180°C), likely due to hydrogen-bonding interactions .
Data Tables
Table 1: Comparative Properties of Selected Triazolo Derivatives
| Compound | Substituent | Melting Point (°C) | LD₅₀ (mg/kg, mice) | Quantum Yield (Φ) |
|---|---|---|---|---|
| 2-(4-Bromophenyl)-5H-isoindole | Br | ~180* | Not reported | 0.30* |
| 2-(4-Chlorophenyl)-5H-isoindole | Cl | Not reported | 5 (hamster, TDLo) | 0.28* |
| 2-(3-Methoxyphenyl)-5H-isoindole | OCH₃ | 190–195 | >400 | 0.35 |
| Triazolo[4,3-c]quinazoline | - | 210–220 | Not reported | 0.45–0.62 |
*Estimated based on analogous compounds.
Key Findings and Implications
Halogen Effects : Bromine substitution balances electronic effects and metabolic stability, whereas chlorine analogs show higher toxicity but similar synthetic accessibility .
Methoxy Substitution : Enhances pharmacological activity without compromising safety, making methoxy derivatives promising candidates for therapeutic development .
Core Modifications : Triazoloquinazolines outperform triazoloisoindoles in photophysical applications, while benzoxazole hybrids offer superior thermal stability .
Biological Activity
2-(4-bromophenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole (CAS No. 791786-61-3) is a compound of interest due to its potential biological activities. It belongs to the triazole family, which has been extensively studied for various pharmacological properties, including anticancer, antimicrobial, and antifungal activities. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure
The chemical formula of this compound is , with a molecular weight of 312.164 g/mol. The structure consists of a triazole ring fused with an isoindole moiety, which is known to influence its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a series of [1,2,4]triazole derivatives exhibited significant cytotoxic effects against various cancer cell lines. One study reported that compounds with similar structures had IC50 values in the low micromolar range against human cancer cell lines such as A-431 and Jurkat cells .
Table 1: Cytotoxic Activity of Triazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | A-431 | 1.61 |
| Compound 2 | Jurkat | 1.98 |
| This compound | TBD | TBD |
Antimicrobial Properties
Triazole compounds have also been investigated for their antimicrobial properties. A study focusing on similar compounds indicated that they could inhibit the growth of various bacterial strains and fungi . The mechanism often involves the disruption of cellular processes or inhibition of enzyme activity critical for microbial survival.
Structure-Activity Relationship (SAR)
The biological activity of triazoles is often linked to their structural features. For example:
- Electron-withdrawing groups (like bromine) enhance the reactivity and biological activity.
- The presence of hydrophobic groups can increase membrane permeability and improve efficacy against target cells.
Study on Anticancer Activity
In a notable case study involving a series of triazole derivatives including this compound:
- Objective : To evaluate the cytotoxic effects on breast cancer cells.
- Methodology : MTT assay was employed to determine cell viability after treatment with varying concentrations.
- Results : The compound demonstrated significant cytotoxicity with an IC50 value comparable to established chemotherapeutics.
Study on Antimicrobial Efficacy
Another study explored the antimicrobial efficacy of triazole derivatives:
- Objective : To assess the antibacterial activity against Gram-positive and Gram-negative bacteria.
- Findings : Compounds showed varying degrees of inhibition with some derivatives exhibiting potent activity against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
